molecular formula C16H14N2O5S B2828227 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-43-9

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Numéro de catalogue: B2828227
Numéro CAS: 864937-43-9
Poids moléculaire: 346.36
Clé InChI: NFRDONNZMFMXCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a heterocyclic compound featuring a thiazole core fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 5,6-dihydro-1,4-dioxine carboxamide substituent. Its synthesis involves the condensation of thiosemicarbazide with a benzodioxine derivative (I) in the presence of sodium acetate, as described in a 2022 synthesis protocol .

Propriétés

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c19-15(14-8-20-3-4-23-14)18-16-17-11(9-24-16)10-1-2-12-13(7-10)22-6-5-21-12/h1-2,7-9H,3-6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRDONNZMFMXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The initial step involves the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin through a cyclization reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting 2-aminothiazole with the benzodioxin derivative under basic conditions.

    Coupling Reaction: The final step involves coupling the thiazole derivative with 5,6-dihydro-1,4-dioxine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where nucleophiles can replace the amide hydrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted amides or esters, depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is investigated for its potential therapeutic properties. It may exhibit activity against certain types of cancer cells or act as an inhibitor of specific enzymes involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure and potential for functionalization.

Mécanisme D'action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The benzodioxin and thiazole moieties can form hydrogen bonds and π-π interactions with target molecules, potentially inhibiting their function or altering their activity. Specific pathways involved may include enzyme inhibition or disruption of cellular signaling processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with analogous heterocyclic derivatives, focusing on structural features, synthesis routes, and spectral properties.

Hydrazinecarbothioamide Derivatives (Compounds 4–6)

Structure : Compounds 4–6 (from ) are hydrazinecarbothioamides with a 4-(4-X-phenylsulfonyl)benzoyl backbone and a 2,4-difluorophenyl substituent. Unlike the target compound, these lack the thiazole-dioxine fusion but share sulfur-containing functional groups (C=S).
Synthesis : Synthesized via reaction of 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate, contrasting with the target compound’s use of thiosemicarbazide and benzodioxine precursors .
Spectral Data :

  • IR: C=S stretching at 1243–1258 cm⁻¹ (vs.
  • Absence of thiazole-related signals in NMR .

1,2,4-Triazole Derivatives (Compounds 7–9)

Structure : These derivatives (7–9) feature a 1,2,4-triazole core substituted with phenylsulfonyl and difluorophenyl groups. They lack the fused dioxane-thiazole system but exhibit tautomerism between thiol and thione forms.
Synthesis : Derived from cyclization of hydrazinecarbothioamides (4–6) under basic conditions, differing from the target compound’s single-step condensation .
Spectral Data :

  • NMR: Distinctive triazole proton environments vs. thiazole signals in the target compound.

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Structure : This compound () shares the dihydrobenzo[b][1,4]dioxin moiety with the target but replaces the thiazole with a triazol-3-ylthio group linked to pyrazine.
Synthesis : Uses α-halogenated ketones and triazole intermediates, diverging from the target’s thiosemicarbazide-based route .
Key Differences :

  • Pyrazine substituent introduces aromatic nitrogen atoms absent in the target compound.
  • Acetamide linker vs. carboxamide in the target.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide with high yield and purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of thiazole and benzodioxine moieties via amide bond formation. Key steps include:
  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol .
  • Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical parameters: Strict control of temperature (±2°C), inert atmosphere (N₂/Ar) to prevent oxidation, and real-time monitoring via TLC/HPLC .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to verify proton environments and carbon骨架 . Peaks of interest include thiazole C-H (~δ 7.8–8.2 ppm) and benzodioxine O-CH₂-O (~δ 4.3–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm molecular ion [M+H]⁺ with <2 ppm error .
  • HPLC-PDA : C18 column, acetonitrile/water (0.1% TFA) gradient (90:10 to 50:50) to assess purity (>98%) and detect by-products .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

  • Methodological Answer :
  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination using 72-hour exposure .
  • Enzyme inhibition : Kinase inhibition profiling (e.g., GSK-3β, CDK2) via fluorescence polarization assays at 10 µM concentration .
  • Antimicrobial screening : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC values calculated .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Core modifications : Introduce substituents at the thiazole C4 position (e.g., Cl, OMe) to enhance hydrophobic interactions with target proteins .
  • Amide linker replacement : Substitute the carboxamide with sulfonamide or urea groups to improve metabolic stability .
  • In silico docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets) and prioritize derivatives .
  • Parallel synthesis : Generate a 20–50-member library via combinatorial chemistry, followed by high-throughput screening .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardized protocols : Adopt consensus assay conditions (e.g., 10% FBS in DMEM, 48-hour incubation) to minimize variability .
  • Orthogonal validation : Confirm activity via dual methods (e.g., MTT and ATP-based viability assays) .
  • Meta-analysis : Aggregate data from 5–10 independent studies using fixed-effects models to identify outliers and adjust for batch effects .

Q. How can the compound’s mechanism of action be elucidated when prior studies are inconclusive?

  • Methodological Answer :
  • Chemical proteomics : Use clickable probes (alkyne-tagged analogs) for pull-down assays and LC-MS/MS identification of binding proteins .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries to identify synthetic-lethal genes upon compound treatment .
  • Transcriptomics : RNA-seq of treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, oxidative stress) .

Q. What computational methods predict metabolic stability and toxicity early in development?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate CYP450 inhibition, hERG liability, and BBB permeability .
  • Metabolite identification : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS/MS to detect Phase I/II metabolites .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to model compound-enzyme interactions over 100-ns trajectories .

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